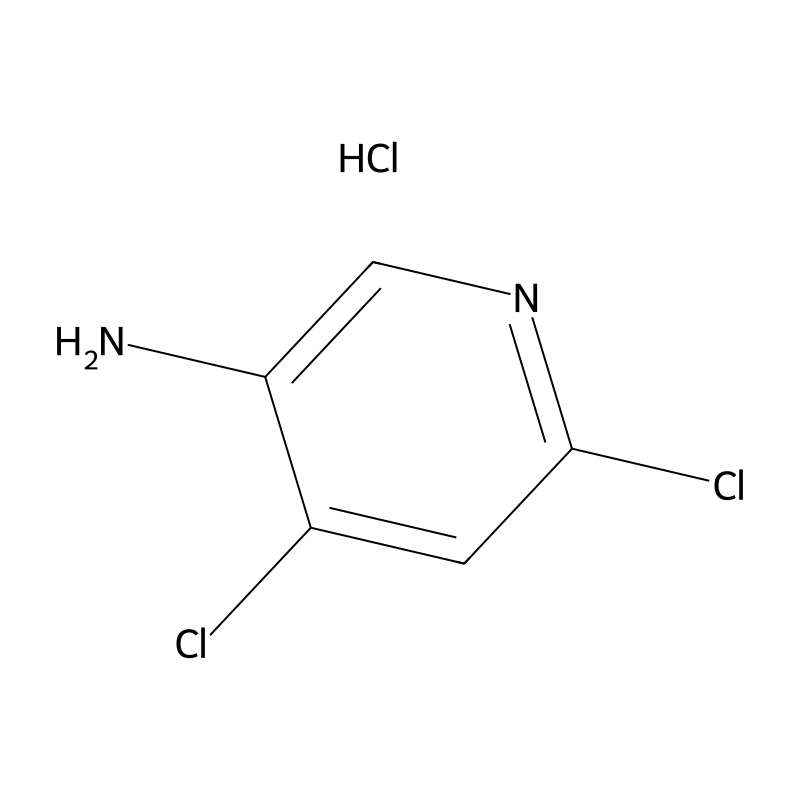

4,6-Dichloropyridin-3-amine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,6-Dichloropyridin-3-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 213.49 g/mol. It is classified under the category of nitrogen heterocycles due to its pyridine structure, which includes two chlorine substituents at the 4 and 6 positions of the pyridine ring. This compound is typically stored under inert conditions at temperatures between 2-8°C to maintain its stability and efficacy .

- Nucleophilic substitution reactions: The chlorine atoms can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Formation of Schiff bases: Reacting with aldehydes or ketones can yield Schiff bases, which are important intermediates in organic synthesis.

- Coupling reactions: This compound can be utilized in Suzuki or other cross-coupling reactions to form more complex structures .

Research indicates that 4,6-Dichloropyridin-3-amine hydrochloride exhibits biological activities relevant to medicinal chemistry. Its structural similarity to methenamine suggests potential antiseptic properties, particularly in acidic environments where it could hydrolyze to release formaldehyde . Additionally, derivatives of this compound have shown promise as anticonvulsant agents and in catalysis for selective hydroxylation of alkanes .

The synthesis of 4,6-Dichloropyridin-3-amine hydrochloride typically involves:

- Chlorination of pyridine derivatives: Starting from pyridine or its derivatives, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.

- Amine formation: The introduction of an amine group can be achieved through reductive amination or direct amination methods involving appropriate reagents .

This compound finds applications in various fields:

- Pharmaceuticals: Used as a building block in the synthesis of biologically active compounds.

- Agricultural chemicals: Its derivatives may serve as intermediates in the production of agrochemicals.

- Catalysis: Employed in catalytic processes for organic transformations .

Studies have shown that 4,6-Dichloropyridin-3-amine hydrochloride interacts with various biological targets, potentially influencing metabolic pathways. Its inhibition effects on cytochrome P450 enzymes indicate that it may affect drug metabolism and pharmacokinetics . Furthermore, its interactions with cellular components may lead to apoptosis in certain cancer cell lines when used in conjunction with metal complexes .

Several compounds share structural similarities with 4,6-Dichloropyridin-3-amine hydrochloride. Here are a few notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2,4,6-Trichloropyridin-3-amine | 91872-08-1 | 0.83 |

| 4,6-Dichloropyridine-2,3-diamine | 24484-99-9 | 0.82 |

| 3-Amino-4,6-dichloropicolinonitrile | 1073182-86-1 | 0.75 |

| 4-Chloro-6-methylpyridin-3-amine | 7321-93-9 | Not specified |